1-benzyl-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy-substituted phenyl group, and a pyrazolopyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolopyridine core in the presence of a base.
Attachment of the Methoxy-Substituted Phenyl Group: This step involves the coupling of the methoxy-substituted phenyl group to the pyrazolopyridine core.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halides, organometallic compounds, and bases are used under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a methoxy-substituted benzaldehyde, while reduction of the carboxamide group may produce a corresponding amine.
Scientific Research Applications
1-BENZYL-N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: These compounds also exhibit diverse biological activities and are structurally related to pyrazolopyridine derivatives.
Uniqueness
1-BENZYL-N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-benzyl-N-(4-methoxy-2-methylphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-15-12-19(30-4)10-11-21(15)26-24(29)20-13-16(2)25-23-22(20)17(3)27-28(23)14-18-8-6-5-7-9-18/h5-13H,14H2,1-4H3,(H,26,29) |
InChI Key |
RPXZROYBFZSLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=C(C=C(C=C4)OC)C |
Origin of Product |
United States |
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